molecular formula C18H23N3O2 B6983237 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol

3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol

Cat. No.: B6983237
M. Wt: 313.4 g/mol
InChI Key: YTVFPRAFWAZQSW-UHFFFAOYSA-N
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Description

3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol is a complex organic compound that features a unique combination of a piperidine ring, a phenyl group, an oxadiazole ring, and a cyclobutanol moiety

Properties

IUPAC Name

3-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-16-10-15(11-16)18-19-17(20-23-18)14-6-4-5-13(9-14)12-21-7-2-1-3-8-21/h4-6,9,15-16,22H,1-3,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVFPRAFWAZQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C3=NOC(=N3)C4CC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:

    Formation of the Piperidin-1-ylmethyl Phenyl Intermediate: This step involves the reaction of piperidine with benzyl chloride to form the piperidin-1-ylmethyl phenyl intermediate.

    Cyclobutanol Formation: The cyclobutanol moiety is introduced through a cyclization reaction involving a suitable precursor, such as a cyclobutanone derivative.

    Oxadiazole Ring Formation: The final step involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving hydrazine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole: Lacks the cyclobutanol moiety, which may affect its biological activity and chemical properties.

    3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring, which can lead to different reactivity and interactions with biological targets.

    3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-triazole: Features a triazole ring, which may confer different pharmacological properties.

Uniqueness

The presence of the cyclobutanol moiety in 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity, stability, and interactions with biological targets, making it a unique compound with potential for diverse applications.

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